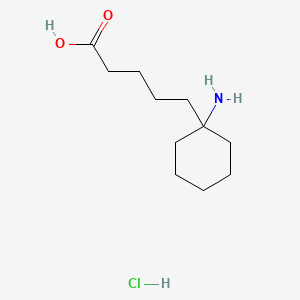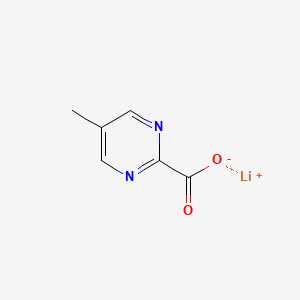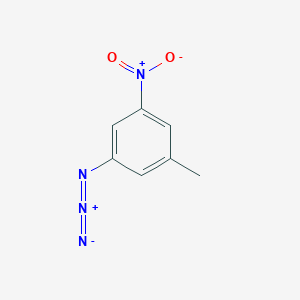
1-Azido-3-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-3-methyl-5-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azide group (-N₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a benzene ring
Métodos De Preparación
The synthesis of 1-azido-3-methyl-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Azidation: The nitro compound is then subjected to azidation, where the azide group is introduced. This can be done using sodium azide in the presence of a suitable solvent and catalyst.
Industrial production methods may involve optimization of these steps to ensure higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-Azido-3-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The azide group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include reducing agents (e.g., hydrogen, palladium on carbon), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., copper for cycloaddition).
Aplicaciones Científicas De Investigación
1-Azido-3-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Biological Studies: It is used in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques, where it can be used to label and track biomolecules.
Mecanismo De Acción
The mechanism of action of 1-azido-3-methyl-5-nitrobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azide and nitro groups. The azide group can form reactive intermediates, such as nitrenes, which can then interact with other molecules. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
1-Azido-3-methyl-5-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-4-methyl-2-nitrobenzene: Similar structure but different positions of the substituents, leading to different chemical reactivity and applications.
1-Azido-2-methyl-4-nitrobenzene:
Propiedades
Fórmula molecular |
C7H6N4O2 |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
1-azido-3-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(9-10-8)4-7(3-5)11(12)13/h2-4H,1H3 |
Clave InChI |
MWDGSIWTIQEUQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(2-methoxy-phenyl)-propionic acid](/img/structure/B13476480.png)


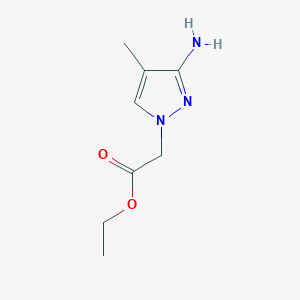
![Methyl 2-[1-(1-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13476532.png)

![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
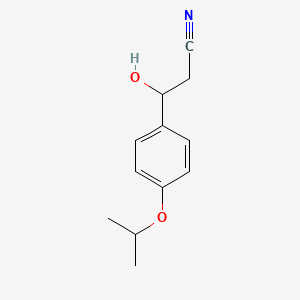
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

